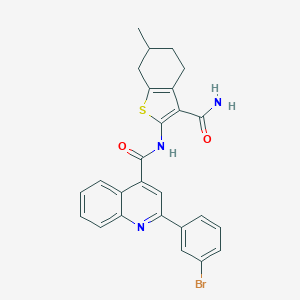![molecular formula C18H18ClN3O4S B332812 2-[(4-Chloro-2-nitrobenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B332812.png)
2-[(4-Chloro-2-nitrobenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-Chloro-2-nitrobenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide is a complex organic compound belonging to the class of thiophene derivatives. Thiophene derivatives are known for their significant roles in medicinal chemistry due to their diverse biological activities. This compound, with the molecular formula C21H18ClN3O5S, features a thiophene ring, a chloro-nitrobenzoyl group, and a carboxamide group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chloro-2-nitrobenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide typically involves the reaction of 4-chloro-2-nitrobenzoic acid with hexahydrocycloocta[b]thiophene-3-carboxamide under specific conditions. One common method includes the use of microwave-assisted synthesis, which has been shown to be efficient for thiophene derivatives . The reaction conditions often involve the use of triethylamine in DMSO at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-[(4-Chloro-2-nitrobenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The chloro group can be substituted with other functional groups using reagents like organolithium or Grignard reagents.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, reducing agents like sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups into the molecule .
Aplicaciones Científicas De Investigación
2-[(4-Chloro-2-nitrobenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of materials with specific properties, such as organic semiconductors.
Mecanismo De Acción
The mechanism of action of 2-[(4-Chloro-2-nitrobenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets. The compound can interfere with various biological pathways, including the inhibition of enzymes or receptors involved in inflammation and microbial growth . The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- **2-[(4-Chloro-3-nitrobenzoyl)amino]-N-(2-furylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- **2-[(4-Chloro-3-nitrobenzoyl)amino]-N-(1,1-dioxidotetrahydro-3-thienyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Uniqueness
What sets 2-[(4-Chloro-2-nitrobenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide apart from similar compounds is its unique structural features, such as the hexahydrocycloocta[b]thiophene ring, which may confer distinct biological activities and chemical reactivity .
Propiedades
Fórmula molecular |
C18H18ClN3O4S |
|---|---|
Peso molecular |
407.9 g/mol |
Nombre IUPAC |
2-[(4-chloro-2-nitrobenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide |
InChI |
InChI=1S/C18H18ClN3O4S/c19-10-7-8-11(13(9-10)22(25)26)17(24)21-18-15(16(20)23)12-5-3-1-2-4-6-14(12)27-18/h7-9H,1-6H2,(H2,20,23)(H,21,24) |
Clave InChI |
ZQPJDKSPXZPMMM-UHFFFAOYSA-N |
SMILES |
C1CCCC2=C(CC1)C(=C(S2)NC(=O)C3=C(C=C(C=C3)Cl)[N+](=O)[O-])C(=O)N |
SMILES canónico |
C1CCCC2=C(CC1)C(=C(S2)NC(=O)C3=C(C=C(C=C3)Cl)[N+](=O)[O-])C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2,4-dichlorophenoxy)-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]acetamide](/img/structure/B332729.png)

![3,4,5-triethoxy-N-[4-(1-naphthyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B332734.png)
![N-benzyl-5-(4-bromophenyl)-3-chloro-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B332735.png)
![5-(4-bromophenyl)-N-propyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B332736.png)

![2-(2,4-DIMETHYLPHENOXY)-N~1~-[2-(4-METHOXYPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]ACETAMIDE](/img/structure/B332738.png)
![ETHYL 5-[(DIETHYLAMINO)CARBONYL]-2-[(2-FURYLCARBONYL)AMINO]-4-METHYL-3-THIOPHENECARBOXYLATE](/img/structure/B332740.png)

![PROPYL 2-({[2-(3,4-DICHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B332744.png)
![isopropyl 2-[(5-bromo-2-furoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B332747.png)
![ETHYL (2Z)-5-(4-FLUOROPHENYL)-7-METHYL-3-OXO-2-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B332748.png)
![11-[4-(dimethylamino)phenyl]-10-(4-fluorobenzoyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B332750.png)
![10-benzoyl-11-(4-ethoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B332752.png)
